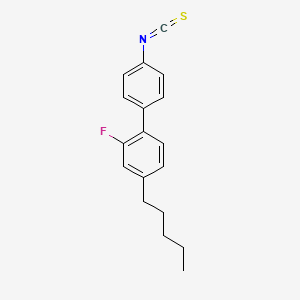
2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl is a chemical compound with the molecular formula C24H22FNS It is a biphenyl derivative characterized by the presence of a fluorine atom and an isothiocyanato group attached to the biphenyl structure, along with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared by introducing a halogen atom (such as fluorine) into the biphenyl structure.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Introduction of the Isothiocyanato Group:
Industrial Production Methods
Industrial production of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and isothiocyanato group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The biphenyl structure allows for further coupling reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4’-isothiocyanato-4-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl chain.
Uniqueness
The uniqueness of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl lies in its specific combination of functional groups and the length of the pentyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
144562-03-8 |
|---|---|
Molecular Formula |
C18H18FNS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-fluoro-1-(4-isothiocyanatophenyl)-4-pentylbenzene |
InChI |
InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-11-17(18(19)12-14)15-7-9-16(10-8-15)20-13-21/h6-12H,2-5H2,1H3 |
InChI Key |
MTRSZRLKUJXNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


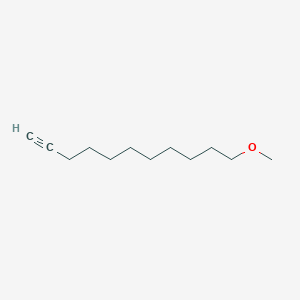
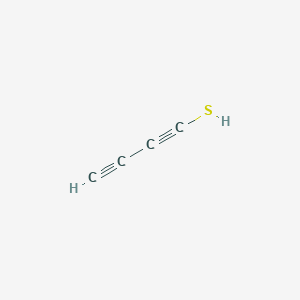


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
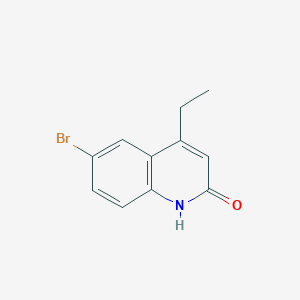
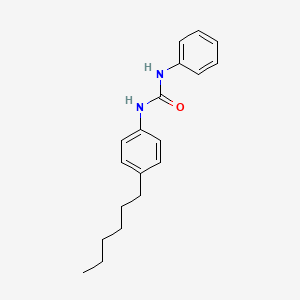
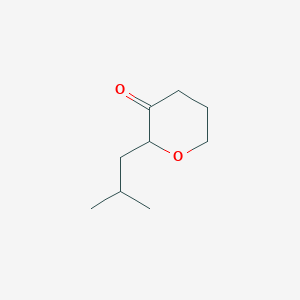


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
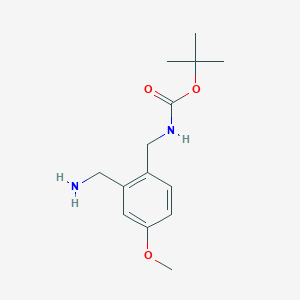
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
